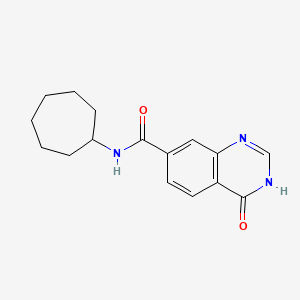![molecular formula C28H51NO12 B14096868 1-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid](/img/structure/B14096868.png)
1-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TCO-PEG8-acid, also known as trans-cyclooctene-polyethylene glycol8-acid, is a compound that features a trans-cyclooctene (TCO) group and a polyethylene glycol (PEG) chain with eight ethylene glycol units. The terminal carboxylic acid group allows it to react with primary amines to form stable amide bonds. This compound is widely used in bioconjugation, molecular imaging, and other scientific applications due to its high reactivity and biocompatibility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG8-acid typically involves the conjugation of a TCO moiety to a PEG chain. The terminal carboxylic acid group can be introduced through various chemical reactions. One common method involves the reaction of TCO with a PEG chain that has a terminal hydroxyl group, followed by oxidation to form the carboxylic acid .
Industrial Production Methods
Industrial production of TCO-PEG8-acid involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
TCO-PEG8-acid undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: The TCO group reacts with tetrazine-containing molecules in a highly efficient manner.
Amide Bond Formation: The terminal carboxylic acid group reacts with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used as a coupling agent for amide bond formation.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate): Another coupling agent for amide bond formation.
Major Products Formed
Amide Bonds: Formed when TCO-PEG8-acid reacts with primary amines.
Stable Conjugates: Formed through the iEDDA reaction with tetrazine-containing molecules
Applications De Recherche Scientifique
TCO-PEG8-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.
Medicine: Employed in drug delivery systems and diagnostic imaging due to its biocompatibility and reactivity.
Industry: Used in the production of advanced materials and bioconjugates for various industrial applications.
Mécanisme D'action
The mechanism of action of TCO-PEG8-acid involves its high reactivity with tetrazine-containing molecules through the iEDDA reaction. This reaction is highly efficient and occurs under mild conditions, making it suitable for bioconjugation and molecular imaging. The PEG chain enhances the solubility and biocompatibility of the compound, while the terminal carboxylic acid group allows for the formation of stable amide bonds with primary amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
TCO-PEG4-acid: A shorter PEG chain with similar reactivity but different solubility and biocompatibility properties.
TCO-PEG12-acid: A longer PEG chain that offers enhanced solubility and reduced immunogenicity.
TCO-PEG-NHS ester: Contains an NHS ester group instead of a carboxylic acid, used for different types of conjugation reactions.
Uniqueness
TCO-PEG8-acid is unique due to its optimal PEG chain length, which provides a balance between solubility, biocompatibility, and reactivity. This makes it highly versatile for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C28H51NO12 |
|---|---|
Poids moléculaire |
593.7 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H51NO12/c30-27(31)8-10-33-12-14-35-16-18-37-20-22-39-24-25-40-23-21-38-19-17-36-15-13-34-11-9-29-28(32)41-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25H2,(H,29,32)(H,30,31) |
Clé InChI |
LIPCJNZAKQKTRV-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-chlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14096790.png)

![(1S,4R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadeca-10(16),11-diene-3,7-dione](/img/structure/B14096800.png)
![2,7-dimethyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096806.png)
![6-benzyl-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,2,4-triazin-5-ol](/img/structure/B14096814.png)
![4-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzoic acid ethyl ester](/img/structure/B14096826.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14096829.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14096843.png)
![N-(2-chloro-6-methylphenyl)-2-[[6-[4-[6-[[2-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-5-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B14096850.png)


![3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14096866.png)

![2-Benzyl-2,3,4,10-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one](/img/structure/B14096889.png)
